molecular formula C13H18N2O2 B13153800 trans-Benzyl (2-methylpyrrolidin-3-yl)carbamate

trans-Benzyl (2-methylpyrrolidin-3-yl)carbamate

Cat. No.: B13153800
M. Wt: 234.29 g/mol
InChI Key: PQSRFRVGNIGAPY-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a benzyl group and a pyrrolidine ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+2-methylpyrrolidinetrans-Benzyl(2-methylpyrrolidin-3-yl)carbamate+HCl\text{Benzyl chloroformate} + \text{2-methylpyrrolidine} \rightarrow \text{trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate} + \text{HCl} Benzyl chloroformate+2-methylpyrrolidine→trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The benzyl group in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), Alkyl halides

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.

Medicine: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled inhibition of enzyme function. The benzyl group provides additional stability and specificity to the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

  • cis-Benzyl(2-methylpyrrolidin-3-yl)carbamate
  • trans-Benzyl(4-methylpyrrolidin-3-yl)carbamate
  • cis-Benzyl(4-methylpyrrolidin-3-yl)carbamate

Comparison:

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[(2R,3S)-2-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12+/m1/s1

InChI Key

PQSRFRVGNIGAPY-PWSUYJOCSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCN1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.